molecular formula C10H16F2O5 B051855 Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate CAS No. 114420-06-3

Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate

Cat. No. B051855
M. Wt: 254.23 g/mol
InChI Key: OUFRYOWGFSOSEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate involves several steps aimed at integrating difluoro and dioxolan functionalities into the compound. An efficient protocol has been described, highlighting the challenges and creative solutions adopted in organic synthesis to achieve high optical purity of the compound, crucial for further applications and studies (Mukarram et al., 2011).

Molecular Structure Analysis

The molecular structure of this compound, as well as its polymorphic forms, has been characterized using various spectroscopic and diffractometric techniques, including capillary powder X-ray diffraction and solid-state nuclear magnetic resonance. These studies reveal the subtle structural differences and challenges in the analytical characterization of polymorphic forms (Vogt et al., 2013).

Scientific Research Applications

Polymorphism in Pharmaceutical Compounds

Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a pharmaceutical compound structurally related to Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate, exhibits polymorphism. This presents analytical and physical characterization challenges, as the two polymorphic forms show very similar spectra and diffraction patterns. Detailed studies, including solid-state nuclear magnetic resonance and various molecular spectroscopic methods, are performed to characterize the subtle structural differences between these forms (Vogt et al., 2013).

Synthesis and Characterization of Diastereomers

Ethyl-3-[(4R)-2,2-dimethyl-1,3-dioxolan4-yl]-2,2-difluoro-3-hydroxypropanoate, an important intermediate in the preparation of gemcitabine hydrochloride, exhibits diastereomeric forms. The diastereomer ethyl 3-[(4s)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate exists in a 3:1 ratio. Differences in the physical properties of these diastereomers lead to the characterization of the more relevant diastereomer in high optical purity, which is adaptable on an industrial scale (Mukarram et al., 2011).

Kinetic Resolution in Synthesis

Kinetic resolution of ethyl 2,2-difluoro-3-hydroxy-3-aryl-propionates is performed using (R)-benzotetramisole as a catalyst. The process demonstrates the influence of the aryl group's nature on the enantio-selectivity factor (s). Substrates with phenyl or naphthyl groups or phenyl substituted with electron-donating groups achieve high selectivity, while electron-withdrawing substitutions lower the s value. This method's applicability is demonstrated in preparative scale resolutions (Zhou et al., 2008).

Synthesis of Difluorinated Pseudopeptides

2,2-Difluoro-3-(2-hydroxy-1 R -phenylethylamino)-3 S -phenylpropionic acid, obtained through a Reformatsky-type reaction, is used in the Ugi reaction to prepare various difluorinated pseudopeptides. These compounds are deprotected to furnish difluorinated pseudopeptides, showcasing the chemical versatility and potential applications in synthesizing complex molecular structures (Gouge et al., 2004).

properties

IUPAC Name

ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2O5/c1-4-15-8(14)10(11,12)7(13)6-5-16-9(2,3)17-6/h6-7,13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFRYOWGFSOSEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1COC(O1)(C)C)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate

CAS RN

114420-06-3
Record name ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate
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